![molecular formula C18H17F3N4O B5624312 1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of compounds that often exhibit significant biological activity, making them subjects of extensive chemical and pharmaceutical research. It incorporates elements like a cyclopropyl group, a trifluoroethyl group, a triazolyl group, and a quinolinone moiety, suggesting a potential for diverse chemical behavior and applications in various fields, including but not limited to, medicinal chemistry.
Synthesis Analysis
Synthetic routes for related compounds have been explored through various methods including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes, achieving yields up to 48% (Liu Zhe, 2001). Such methods highlight the intricate steps required to synthesize complex molecules incorporating cyclopropyl and quinolinone structures.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as LC-MS, 1H NMR, and IR spectroscopy. Crystal structure analysis has shown that certain compounds crystallize in the monoclinic class under specific space groups, with detailed cell parameters provided, indicating the precise structural layout of these molecules (Nitinkumar S. Shetty et al., 2016).
Chemical Reactions and Properties
Reactions involving diene-conjugated 1,3-dipolar intermediates, for example, demonstrate the formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides and their rearrangements to benzazepines (K. Motion et al., 1992). Such reactions underline the reactivity and transformation capabilities of compounds within this chemical space, leading to structurally diverse derivatives.
properties
IUPAC Name |
1-[[5-cyclopropyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methyl]-4-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-11-8-16(26)24(14-5-3-2-4-13(11)14)9-15-22-17(12-6-7-12)23-25(15)10-18(19,20)21/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQCPHPNOPQKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=NC(=NN3CC(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.